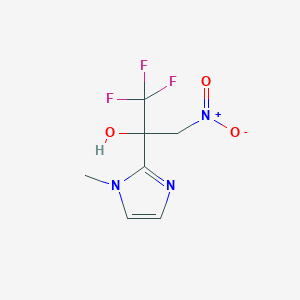
1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is a fluorinated organic compound featuring a trifluoromethyl group, an imidazole ring, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form 1-methylimidazole.
Introduction of the trifluoromethyl group: This step involves the reaction of 1-methylimidazole with trifluoroacetic anhydride in the presence of a base such as pyridine.
Nitration: The final step involves the nitration of the intermediate compound using a nitrating agent like nitric acid in the presence of sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The imidazole ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Formation of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol.
Substitution of the trifluoromethyl group: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-(1H-imidazol-2-yl)-3-nitropropan-2-ol: Lacks the methyl group on the imidazole ring.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol: Contains an amino group instead of a nitro group.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-hydroxypropan-2-ol: Contains a hydroxyl group instead of a nitro group.
Uniqueness
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a nitro group, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-(1-methylimidazol-2-yl)-3-nitropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-12-3-2-11-5(12)6(14,4-13(15)16)7(8,9)10/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYJDZWHVCMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














